molecular formula C10H11F2NO2 B2631376 2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid CAS No. 1218558-85-0

2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid

Cat. No.: B2631376
CAS No.: 1218558-85-0
M. Wt: 215.2
InChI Key: JZGLXYSGNXGPCJ-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid is an organic compound characterized by the presence of a difluorophenyl group and a dimethylamino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzene and dimethylamine.

    Reaction with Acetic Acid Derivative: The 2,6-difluorobenzene is reacted with an acetic acid derivative, such as chloroacetic acid, in the presence of a base like sodium hydroxide.

    Formation of Intermediate: This reaction forms an intermediate compound, which is then treated with dimethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques like crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as inflammation or pain perception.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid: Similar structure but with chlorine atoms instead of fluorine.

    2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid: Similar structure but with a methylamino group instead of a dimethylamino group.

Uniqueness

2-(2,6-Difluorophenyl)-2-(dimethylamino)acetic acid is unique due to the presence of both difluorophenyl and dimethylamino groups, which confer distinct chemical and biological properties compared to its analogs. The fluorine atoms enhance its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(2,6-difluorophenyl)-2-(dimethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-13(2)9(10(14)15)8-6(11)4-3-5-7(8)12/h3-5,9H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGLXYSGNXGPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=C(C=CC=C1F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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